

# Spectroscopic Profile of 4-Chlorodiphenylmethane: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorodiphenylmethane

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorodiphenylmethane**, a compound of interest in organic synthesis and pharmaceutical research. This document compiles key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-Chlorodiphenylmethane**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.29	t	7.0	H-3', H-5'
7.24	d	8.5	H-2, H-6
7.21	t	7.0	H-4'
7.16	d	7.5	H-2', H-6'
7.11	d	8.5	H-3, H-5
3.94	s	-	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 500 MHz[1]

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
140.7	C-1'
139.8	C-1
132.1	C-4
130.4	C-3, C-5
129.0	C-2', C-6'
128.7	C-3', C-5'
126.5	C-4'
41.4	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 125 MHz[1]

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3030	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch
~1490	Strong	Aromatic C=C ring stretch
~1090	Strong	C-Cl stretch
~820, ~740, ~695	Strong	Aromatic C-H out-of-plane bend

Note: Peak positions are approximated from the vapor phase IR spectrum.

#### Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
204	~10	[M+2] <sup>+</sup>
202	~30	[M] <sup>+</sup>
167	100	[M-Cl] <sup>+</sup>
165	~30	[M-Cl-H <sub>2</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)[\[2\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-25 mg of **4-Chlorodiphenylmethane** was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[\[3\]](#) The solution was then transferred to a 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum was recorded on a 500 MHz spectrometer.<sup>[1]</sup> A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. The spectral width was set to cover a range of approximately -2 to 12 ppm.

**<sup>13</sup>C NMR Acquisition:** The <sup>13</sup>C NMR spectrum was recorded on the same spectrometer at a frequency of 125 MHz.<sup>[1]</sup> The spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans were necessary due to the lower natural abundance of the <sup>13</sup>C isotope. The spectral width was set from approximately 0 to 200 ppm.

**Data Processing:** The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

## Infrared (IR) Spectroscopy

**Sample Preparation:** For vapor phase IR spectroscopy, a small amount of **4-Chlorodiphenylmethane** was injected into a heated gas cell. Alternatively, for a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

**Data Acquisition:** A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum. A background spectrum was recorded first to subtract the absorbance from atmospheric CO<sub>2</sub> and water vapor. The sample spectrum was then recorded from approximately 4000 to 600 cm<sup>-1</sup>. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

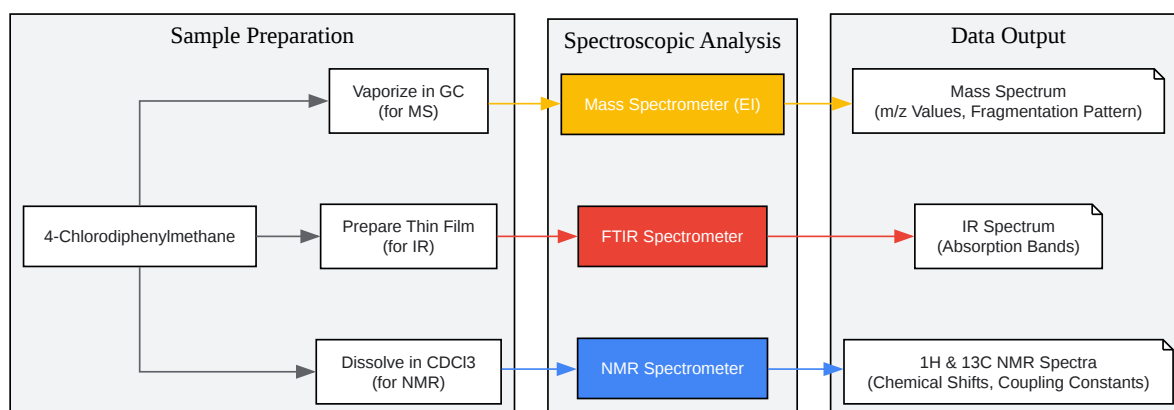
**Sample Introduction:** A dilute solution of **4-Chlorodiphenylmethane** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, likely through a gas chromatography (GC) interface to ensure sample purity.

**Ionization:** Electron Ionization (EI) was used, with the electron energy typically set at 70 eV. This method is common for producing fragment ions and a molecular ion peak, which are useful for structural elucidation.

**Mass Analysis:** The resulting ions were separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio ( $m/z$ ). The characteristic isotopic pattern for chlorine ( $^{35}\text{Cl}$ : $^{37}\text{Cl}$  ratio of approximately 3:1) is a key diagnostic feature in the mass spectrum of chlorine-containing compounds.[4]

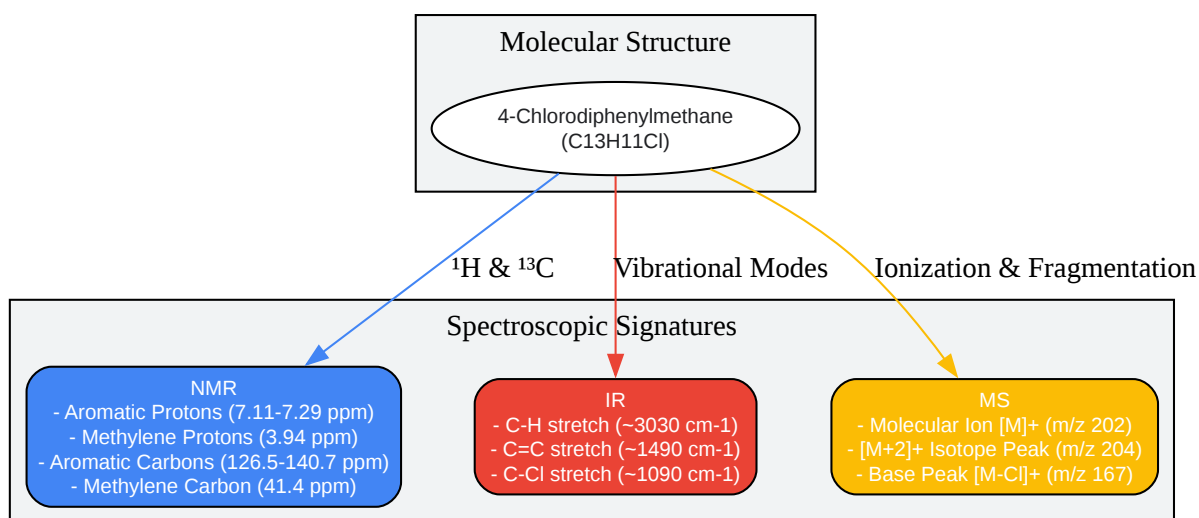
**Detection:** An electron multiplier detector was used to record the abundance of each ion, generating the mass spectrum.

## Visualizations



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Caption: Experimental workflow for the spectroscopic analysis of **4-Chlorodiphenylmethane**.



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Caption: Relationship between the molecular structure and key spectroscopic data of **4-Chlorodiphenylmethane**.

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## References

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